molecular formula C49H96N2O14Si2 B1141834 Intermediate of Clarithromycin CAS No. 119665-62-2

Intermediate of Clarithromycin

Katalognummer: B1141834
CAS-Nummer: 119665-62-2
Molekulargewicht: 993.5 g/mol
InChI-Schlüssel: SFTHBPKNOPSKEE-SQLLKOPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is modified to enhance its stability and bioavailability, making it a subject of interest in pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ are protected using trimethylsilyl chloride in the presence of a base such as imidazole.

    Methylation: The hydroxyl group at position 6 is methylated using methyl iodide and a base like sodium hydride.

    Oxime Formation: The ketone group at position 9 is converted to an oxime using hydroxylamine hydrochloride and a base.

    Esterification: The oxime is then esterified with 1-ethoxy-1-methylethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tetrabutylammonium fluoride for desilylation.

Major Products

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized erythromycin derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Therapy

Clarithromycin is effective against both typical and atypical bacterial pathogens. Its intermediate contributes to its pharmacokinetic profile, improving bioavailability and gastrointestinal tolerance compared to erythromycin . The following table summarizes its clinical applications:

Application Indications
Respiratory InfectionsCommunity-acquired pneumonia, bronchitis
Skin InfectionsUncomplicated skin and skin structure infections
H. pylori EradicationDuodenal ulcer disease treatment
Mycobacterial InfectionsPrevention of disseminated Mycobacterium avium complex in HIV patients

Cardiovascular Implications

Recent studies have explored the cardiovascular outcomes associated with clarithromycin use. Research indicates that while clarithromycin may increase short-term risks for myocardial infarction and arrhythmia, it has also shown potential benefits in reducing cardiovascular events when used in specific patient populations . The intermediate's role in modulating inflammatory responses could be a factor in these outcomes.

Efficacy Against H. pylori

A clinical trial demonstrated that patients receiving clarithromycin as part of a triple therapy regimen showed significantly higher eradication rates of H. pylori compared to those receiving standard therapies alone . The role of the intermediate in enhancing this efficacy through improved pharmacokinetics was noted.

Treatment of Respiratory Infections

In a randomized controlled trial comparing modified-release and immediate-release formulations of clarithromycin, both showed equivalent efficacy in treating lower respiratory tract infections, with fewer gastrointestinal side effects reported in the modified-release group . This highlights the importance of formulation and metabolite activity in treatment outcomes.

Wirkmechanismus

The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. The modifications enhance its ability to penetrate bacterial cells and evade efflux pumps, making it more effective against resistant strains. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Erythromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: A methylated derivative with improved acid stability.

    Azithromycin: A derivative with an expanded spectrum of activity.

Uniqueness

6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is unique due to its multiple modifications, which enhance its stability, bioavailability, and effectiveness against resistant bacterial strains. These modifications make it a valuable compound for further research and development in the field of antibiotics.

Biologische Aktivität

Clarithromycin, a semisynthetic macrolide antibiotic, is widely recognized for its antibacterial properties. The biological activity of its intermediates, particularly the 6-O-methylerythromycin A (6-O-MEA), plays a crucial role in enhancing its therapeutic efficacy. This article delves into the biological activities associated with the intermediate of clarithromycin, highlighting its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Antimicrobial Activity
Clarithromycin and its intermediates exert their effects primarily by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with peptide chain elongation and translocation of peptidyl-tRNA . This mechanism is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria as well as atypical organisms.

Immunomodulatory Effects
Recent studies have indicated that clarithromycin may possess immunomodulatory properties. It has been shown to regulate interleukin-8 (IL-8) levels and modulate neutrophil activity in patients with refractory asthma, suggesting potential applications in managing airway inflammation . Furthermore, clarithromycin's ability to suppress myeloma growth factors like IL-6 positions it as a candidate for adjunct therapy in multiple myeloma treatment .

Pharmacokinetics

The pharmacokinetic profile of clarithromycin is characterized by:

  • Oral Absorption: Approximately 55% with rapid absorption unaffected by food.
  • Plasma Protein Binding: About 80%.
  • Volume of Distribution: Approximately 250 L.
  • Half-Life: Ranges from 2.7 to 3.5 hours for the parent compound; the active metabolite (14-hydroxyclarithromycin) has a longer half-life of around 7 hours .

Clinical Applications

Infections Treatment
Clarithromycin is effective against various infections, including:

  • Respiratory Tract Infections: Demonstrated superior efficacy compared to erythromycin in treating community-acquired pneumonia .
  • Helicobacter pylori Eradication: Used in combination therapies for duodenal ulcers by targeting H. pylori .
  • Mycobacterial Infections: Effective against Mycobacterium avium complex, particularly in immunocompromised patients .

Data Table: Efficacy of Clarithromycin in Clinical Studies

Study ReferenceCondition TreatedClarithromycin DosageClinical Cure Rate (%)Adverse Effects (%)
Community-acquired pneumonia250 mg BID454
Lower respiratory tract infectionsMR 500 mg once daily72.5Mild to moderate
Multiple myeloma (as adjunct therapy)VariableIncreased survival timeNot specified

Case Studies

  • Community-Acquired Pneumonia
    A randomized controlled trial comparing clarithromycin with erythromycin showed that clarithromycin had a significantly higher clinical cure rate (45% vs. 25%) and was better tolerated with fewer gastrointestinal side effects .
  • Multiple Myeloma Treatment
    In a study assessing clarithromycin's role as an add-on therapy for multiple myeloma, it was observed that patients receiving clarithromycin showed increased natural killer (NK) cell activity and improved survival rates when combined with standard chemotherapy regimens .

Eigenschaften

CAS-Nummer

119665-62-2

Molekularformel

C49H96N2O14Si2

Molekulargewicht

993.5 g/mol

IUPAC-Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1

InChI-Schlüssel

SFTHBPKNOPSKEE-SQLLKOPDSA-N

SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Kanonische SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.